5-Fluoro PB-22 5-hydroxyquinoline isomer

Forensic Chemistry Analytical Toxicology Synthetic Cannabinoids

Forensic labs face misidentification risks when GC-MS fails to resolve 5F-PB-22 5-hydroxyquinoline isomer from the parent 8-substituted compound due to co-elution. This authenticated reference standard provides an unequivocal, traceable identifier. - Enables validated LC-MS/MS or GC-IR methods for legally defensible identification. - Distinct spectral fingerprint (FTIR, Raman, MS) ensures batch-to-batch consistency. - Supports definitive metabolic pathway tracking and CB1/CB2 SAR studies where the 5-position ester linkage markedly alters binding affinity.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
Cat. No. B12351517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro PB-22 5-hydroxyquinoline isomer
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CC=N4
InChIInChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2
InChIKeyDBBSWUCEVLGAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro PB-22 5-Hydroxyquinoline Isomer Overview


5-Fluoro PB-22 5-hydroxyquinoline isomer (CAS 2365471-33-4) is a structurally distinct synthetic cannabinoid from the indole-3-carboxylate class, acting as a potent agonist at cannabinoid CB1 and CB2 receptors [1]. It is characterized by a core indole group with an N-terminal 5-fluoropentyl chain, linked via an ester bond to a quinoline moiety [2]. A key structural feature of this specific isomer is that the ester linkage is attached to the fifth position of the quinoline ring system, differentiating it from the parent 5F-PB-22 (8-quinolinyl ester) and its other positional isomers . The compound is available as a crystalline solid with a molecular weight of 376.43 g/mol and is typically provided as an analytical reference standard for forensic and toxicological research applications [3].

Isomer-Specific 5-Fluoro PB-22 Procurement


Generic substitution is not feasible for 5-Fluoro PB-22 5-hydroxyquinoline isomer due to critical and quantifiable differences in its analytical and, by inference, biological properties compared to its close analogs. This compound is one of at least thirteen documented isomers of 5F-PB-22 [1]. Research has explicitly demonstrated that conventional forensic methods like gas chromatography-mass spectrometry (GC-MS) fail to distinguish this specific isomer from the parent 8-substituted 5F-PB-22, as they co-elute and produce near-identical electron ionization (EI) mass spectra [2]. This analytical convergence poses a significant risk of misidentification. Furthermore, while the target isomer's precise receptor pharmacology remains uncharacterized, class-level evidence confirms that subtle positional shifts in structurally related cannabinoids (e.g., shifting the ester linkage from the 8-position to the 5-position) can profoundly alter receptor binding affinity and functional activity [3]. Therefore, the use of any other 5F-PB-22 analog as a proxy is scientifically invalid. Accurate research and forensic identification demand the use of the authenticated, isomerically pure reference standard to ensure data integrity and regulatory compliance.

5-Fluoro PB-22 Isomer vs. 5F-PB-22


LC-MS/MS Differentiation from 5F-PB-22

The 5-hydroxyquinoline isomer cannot be reliably distinguished from the parent 5F-PB-22 (8-hydroxyquinoline isomer) using standard GC-MS due to co-elution and identical EI mass spectra. However, LC-MS/MS analysis achieves baseline separation and isomer-specific identification. Using the same protonated precursor ion at m/z 377.2 [M+H]+, collision-induced dissociation (CID) produces distinct relative intensities of product ions that allow for unambiguous differentiation between these two structurally similar compounds [1].

Forensic Chemistry Analytical Toxicology Synthetic Cannabinoids

5F-PB-22 Class CB1 Potency Profile

While specific CB1 binding data (Ki, EC50) for the 5-hydroxyquinoline isomer are not yet published, the parent compound 5F-PB-22 demonstrates extreme potency at the CB1 receptor. It exhibits a binding affinity (Ki) of 0.13 nM and functional potency (EC50) of 3.7 nM with an efficacy (Emax) of 203% in rat cerebral cortex homogenates [1]. This is 26-fold and 5.5-fold more potent than the first-generation SCRA JWH-018 (Ki: 3.38 nM; EC50: 20.2 nM; Emax: 163%), respectively [1]. In another study, 5F-PB-22's functional activity at human CB1 and CB2 receptors was compared directly to its non-fluorinated analog, PB-22 [2].

Receptor Pharmacology Cannabinoid Research Structure-Activity Relationship

Spectral Fingerprint Identification

The 5-Fluoro PB-22 5-hydroxyquinoline isomer possesses a unique, reproducible spectral signature that enables its positive identification. The SpectraBase database provides a comprehensive analytical profile, including FTIR, Raman, and GC-MS data, which serves as a definitive reference fingerprint for this specific compound [1]. This profile is distinct from the parent 5F-PB-22 and its other isomers, which have their own unique spectral entries, allowing for confident differentiation in unknown sample analysis [REFS-1, REFS-2].

Forensic Chemistry Analytical Chemistry Reference Standards

5-Fluoro PB-22 Isomer Research Applications


Forensic Toxicology Method Validation

Forensic toxicology laboratories require this specific isomer to develop and validate robust analytical methods capable of legally defensible identification. As established in Section 3, standard GC-MS methods are insufficient for differentiating this compound from its parent, 5F-PB-22 [1]. Therefore, having the authenticated reference material is mandatory for creating validated LC-MS/MS or GC-IR methods that can accurately identify this specific substance in seized drug materials or biological specimens, meeting the evidentiary standards required in a court of law [REFS-1, REFS-2].

Metabolism and Pharmacokinetic Studies

Researchers investigating the metabolism of synthetic cannabinoids need this isomer to accurately track its unique biotransformation pathways. Studies on the parent compound 5F-PB-22 show it undergoes ester hydrolysis and oxidative defluorination to yield specific metabolites [3]. The 5-hydroxyquinoline isomer, due to its structural difference at the ester linkage site, may produce a distinct metabolic profile. Using the precise isomer is crucial for identifying and quantifying unique urinary biomarkers of exposure, which is essential for both clinical toxicology and workplace drug testing panels [3].

CB1/CB2 SAR Studies

This compound serves as a critical tool for probing the structure-activity relationships (SAR) of cannabinoid receptors. As demonstrated by the extreme potency of the 5F-PB-22 class at CB1 receptors (Ki = 0.13 nM), minor structural changes, like the position of the ester linkage on the quinoline ring, can have significant impacts on receptor binding and activation [4]. Researchers can use this 5-hydroxyquinoline isomer to directly compare its binding affinity and functional activity against the 8-substituted parent (5F-PB-22) and other positional isomers. This allows for a quantitative understanding of the structural determinants governing cannabinoid receptor interaction and selectivity [4].

Reference Standard Quality Control

For commercial reference standard providers and internal quality control (QC) departments, this compound is the definitive benchmark for product purity and identity. Its unique spectral fingerprint, as documented by FTIR, Raman, and MS data [5], provides a traceable standard for batch-to-batch consistency verification. This ensures that any research or forensic analysis using this material is based on a well-characterized and authenticated substance, a fundamental requirement for reproducible and reliable scientific results [5].

Technical Documentation Hub

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